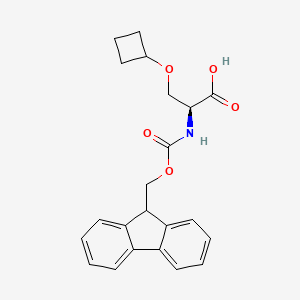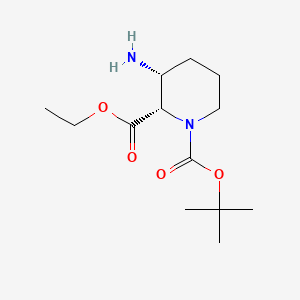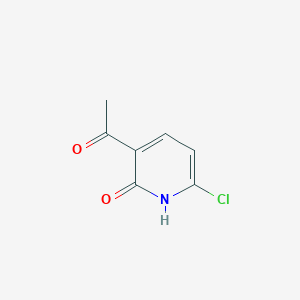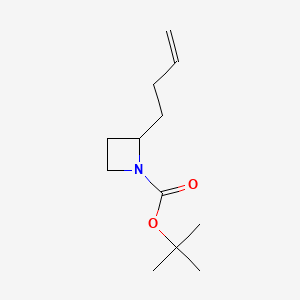
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, a boronic ester group, and a cyano group, making it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile typically involves the following steps:
Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed cross-coupling conditions.
Quinoxaline Synthesis: The boronic acid derivative is then coupled with a quinoxaline derivative under Suzuki-Miyaura cross-coupling conditions.
Cyano Group Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products Formed:
Oxidized derivatives of the quinoxaline core.
Reduced forms of the compound.
Substituted quinoxaline derivatives with various functional groups.
Coupled products with different aryl or alkyl groups.
科学研究应用
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group makes it an excellent candidate for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is utilized in the development of bioactive compounds. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways and the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its versatility and reactivity make it an essential component in the manufacturing of high-performance materials.
作用机制
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
相似化合物的比较
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron
Uniqueness: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile stands out due to its quinoxaline core, which provides a rigid and planar structure This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic esters
属性
分子式 |
C15H16BN3O2 |
|---|---|
分子量 |
281.12 g/mol |
IUPAC 名称 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C15H16BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(9-17)12-13(11)19-8-7-18-12/h5-8H,1-4H3 |
InChI 键 |
XSRXZSUFBMOOOH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C#N)N=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)



![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
